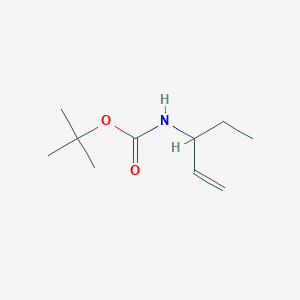
N-Boc-1-penten-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-1-penten-3-amine, also known as tert-butoxycarbonyl-1-penten-3-amine, is an organic compound that belongs to the class of N-Boc protected amines. The N-Boc group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Boc-1-penten-3-amine can be synthesized through a multi-step process. One common method involves the protection of 1-penten-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The reaction proceeds as follows:
- Dissolve 1-penten-3-amine in dichloromethane.
- Add di-tert-butyl dicarbonate and triethylamine to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and solid-phase catalysts can enhance the efficiency and yield of the reaction. For example, the use of Amberlyst-15 as a catalyst in ethanol has been reported to provide high yields of N-Boc protected amines .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-1-penten-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-Boc protected ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to N-Boc protected alcohols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield N-Boc protected ketones, while reduction with lithium aluminum hydride can produce N-Boc protected alcohols.
Applications De Recherche Scientifique
N-Boc-1-penten-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the synthesis of peptides and proteins, where the N-Boc group protects the amine functionality during peptide bond formation.
Medicine: this compound is used in the development of drug candidates, particularly in the synthesis of amine-containing drugs.
Industry: The compound is used in the production of fine chemicals and specialty chemicals, where it serves as a building block for various chemical processes.
Mécanisme D'action
The mechanism of action of N-Boc-1-penten-3-amine primarily involves its role as a protecting group. The N-Boc group protects the amine functionality from unwanted reactions during multi-step synthesis processes. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions to regenerate the free amine .
Comparaison Avec Des Composés Similaires
N-Boc-1-penten-3-amine can be compared with other N-Boc protected amines, such as N-Boc-1-penten-2-amine and N-Boc-1-penten-4-amine. These compounds share similar chemical properties and applications but differ in the position of the double bond and the amine group. The unique structure of this compound makes it particularly useful in specific synthetic applications where the position of the double bond is crucial.
List of Similar Compounds
- N-Boc-1-penten-2-amine
- N-Boc-1-penten-4-amine
- N-Boc-1-hexen-3-amine
- N-Boc-1-butene-3-amine
These similar compounds can be used interchangeably in some reactions, but their unique structures may offer advantages in specific synthetic applications.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
tert-butyl N-pent-1-en-3-ylcarbamate |
InChI |
InChI=1S/C10H19NO2/c1-6-8(7-2)11-9(12)13-10(3,4)5/h6,8H,1,7H2,2-5H3,(H,11,12) |
Clé InChI |
DJBIWQJPJSVKGF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















